
2,6-Dimethyl-4-phenyl-4H-1,4lambda~5~-telluraphosphinin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-4-phenyl-4H-1,4lambda~5~-telluraphosphinin-4-one is a unique organotellurium compound. Organotellurium compounds are known for their diverse chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of tellurium in the compound’s structure imparts distinctive reactivity and properties compared to other organophosphorus compounds.
Vorbereitungsmethoden
The synthesis of 2,6-Dimethyl-4-phenyl-4H-1,4lambda~5~-telluraphosphinin-4-one typically involves the reaction of tellurium-containing reagents with appropriate phosphorus precursors. One common method includes the use of tellurium tetrachloride (TeCl4) and a phenyl-substituted phosphine. The reaction is usually carried out under controlled conditions, such as an inert atmosphere and specific temperature ranges, to ensure the desired product formation. Industrial production methods may involve scaling up these reactions using continuous flow reactors to achieve higher yields and purity.
Analyse Chemischer Reaktionen
2,6-Dimethyl-4-phenyl-4H-1,4lambda~5~-telluraphosphinin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of tellurium oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of tellurium hydrides.
Substitution: The compound can undergo substitution reactions where the phenyl group or other substituents are replaced by different functional groups using appropriate reagents and conditions.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyl-4-phenyl-4H-1,4lambda~5~-telluraphosphinin-4-one has several scientific research applications:
Biology: The compound’s unique reactivity makes it a valuable tool in studying biological systems, particularly in understanding the role of tellurium in biological processes.
Medicine: Research is ongoing to explore the potential therapeutic applications of organotellurium compounds, including their use as antioxidants and anticancer agents.
Wirkmechanismus
The mechanism of action of 2,6-Dimethyl-4-phenyl-4H-1,4lambda~5~-telluraphosphinin-4-one involves its interaction with molecular targets through its tellurium and phosphorus atoms. These interactions can lead to the formation of reactive intermediates that participate in various chemical reactions. The compound’s reactivity is influenced by the electronic and steric effects of its substituents, which can modulate its behavior in different chemical environments.
Vergleich Mit ähnlichen Verbindungen
Compared to other organotellurium compounds, 2,6-Dimethyl-4-phenyl-4H-1,4lambda~5~-telluraphosphinin-4-one is unique due to its specific structural features and reactivity. Similar compounds include:
Diphenyl ditelluride: Known for its use in organic synthesis and as a precursor for other tellurium compounds.
Tellurium dioxide: Commonly used in materials science and catalysis.
Tellurium tetrachloride: A versatile reagent in the synthesis of various organotellurium compounds.
Eigenschaften
CAS-Nummer |
57086-66-5 |
|---|---|
Molekularformel |
C12H13OPTe |
Molekulargewicht |
331.8 g/mol |
IUPAC-Name |
2,6-dimethyl-4-phenyl-1,4λ5-telluraphosphinine 4-oxide |
InChI |
InChI=1S/C12H13OPTe/c1-10-8-14(13,9-11(2)15-10)12-6-4-3-5-7-12/h3-9H,1-2H3 |
InChI-Schlüssel |
SOXMMONSDRXQJH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CP(=O)(C=C([Te]1)C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


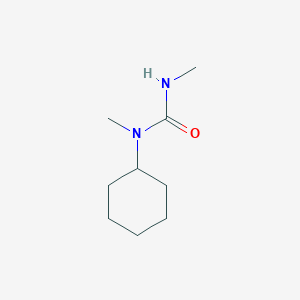
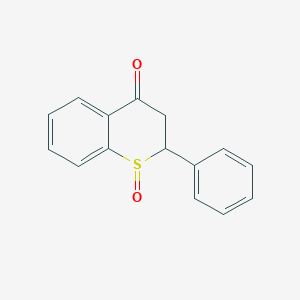
![6-Chloro-3-(chloromethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14629457.png)
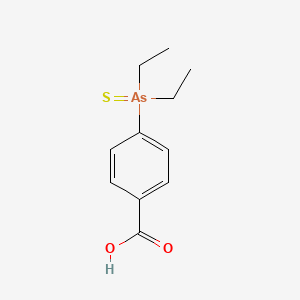


![Acetic acid, [[(benzoylamino)methyl]thio]-](/img/structure/B14629479.png)
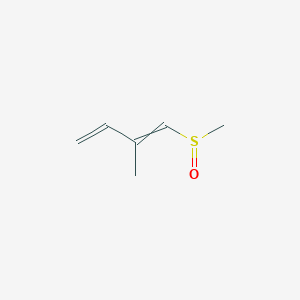

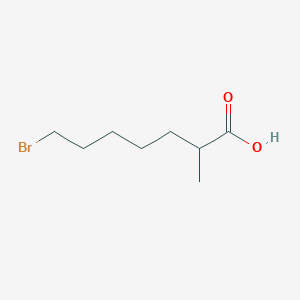


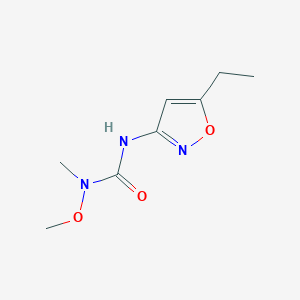
![10H-Phenothiazine, 3-[(4-chlorophenyl)sulfonyl]-](/img/structure/B14629528.png)
